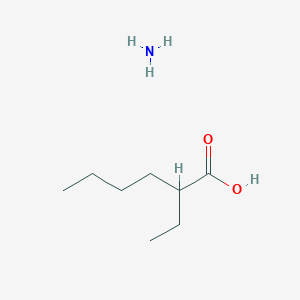

Ammonium 2-ethylhexanoate

Description

Ammonium 2-ethylhexanoate is an ionic compound formed by the reaction of 2-ethylhexanoic acid with ammonia or ammonium hydroxide. It consists of an ammonium cation (NH₄⁺) and a 2-ethylhexanoate anion (C₈H₁₅O₂⁻). The compound is often synthesized as an intermediate in the production of metal carboxylates, such as nickel 2-ethylhexanoate, through metathesis reactions with metal chlorides . Its water solubility, derived from the ionic nature of the ammonium group, distinguishes it from hydrophobic metal carboxylates like zinc or titanium derivatives . Applications span catalysis, lubricant additives, and polymer synthesis, though its primary role is as a precursor in industrial processes .

Properties

CAS No. |

15590-60-0 |

|---|---|

Molecular Formula |

C8H19NO2 |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

azane;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |

InChI Key |

JQQFHYGWOCWHFI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)O.N |

Canonical SMILES |

CCCCC(CC)C(=O)O.N |

Other CAS No. |

15590-60-0 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Ammonium 2-ethylhexanoate is an ammonium salt derived from 2-ethylhexanoic acid. Its molecular formula is , and it typically appears as a colorless to pale yellow liquid. The compound exhibits amphiphilic characteristics, making it suitable for various applications in both organic and aqueous environments.

Scientific Research Applications

-

Catalysis in Organic Synthesis

- Ammonium 2-ethylhexanoate serves as an effective catalyst in organic reactions, particularly in the synthesis of esters and amides. Its ability to facilitate these reactions stems from its ionic nature, which enhances the nucleophilicity of reactants.

- Case Study: In a study examining the synthesis of biodiesel, ammonium 2-ethylhexanoate was used as a catalyst for transesterification reactions, leading to higher conversion rates compared to traditional catalysts .

-

Polymerization Processes

- It acts as an initiator or catalyst in various polymerization reactions, including the production of polyurethanes and other polymer-based materials. The compound's ability to stabilize free radicals makes it valuable in controlling polymer molecular weight and distribution.

- Case Study: Research demonstrated that using ammonium 2-ethylhexanoate in the synthesis of polyurethane foams resulted in improved mechanical properties and thermal stability .

-

Stabilizer in Coatings and Paints

- Ammonium 2-ethylhexanoate is employed as a stabilizer and drying agent in paints and coatings. It enhances the film formation process, ensuring uniform application and durability.

- Case Study: A comparative analysis showed that coatings formulated with ammonium 2-ethylhexanoate exhibited faster drying times and better adhesion properties than those without it .

-

Biological Applications

- The compound has been explored for its antimicrobial properties, making it useful in preserving food products and animal feeds by inhibiting microbial growth.

- Case Study: A study on food preservation indicated that ammonium 2-ethylhexanoate effectively reduced spoilage organisms in meat products, extending shelf life without compromising quality .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Catalyzes ester and amide formation | Increased reaction rates |

| Polymerization | Initiator for polyurethane production | Enhanced mechanical properties |

| Coatings and Paints | Stabilizer and drying agent | Improved drying time and adhesion |

| Food Preservation | Antimicrobial agent | Extended shelf life for perishable goods |

Comparison with Similar Compounds

Key Findings :

- Catalytic Roles: Titanium(IV) 2-ethylhexanoate is critical in lead halide perovskite nanocrystal synthesis due to its ability to disrupt PbX₆ octahedra, enabling dopant integration . Ammonium 2-ethylhexanoate lacks direct catalytic use but serves as a precursor for catalytic metal salts .

- Safety: Zinc 2-ethylhexanoate poses eye irritation risks (CLP Category 2) , while ammonium derivatives may release ammonia under decomposition, requiring careful handling .

Ammonium Carboxylate Derivatives

Ammonium carboxylates with structurally similar cations but varying anions or alkyl chains exhibit distinct physicochemical behaviors:

Example Compounds:

- 2-Hydroxyethylammonium 2-ethylhexanoate (Eet)

- 2-Hydroxymethylammonium 2-ethylhexanoate (Met)

- 2-Hydroxydimethylammonium 2-ethylhexanoate (Det)

Key Findings :

Catalysis

- Potassium 2-Ethylhexanoate: Achieves high yields in isocyanurate formation from aromatic isocyanates due to strong basicity .

- Tin(II) 2-Ethylhexanoate: Provides 40% yield in starch-graft-polycaprolactone synthesis, outperforming trimethyl aluminum (58%) but underperforming molybdenum compounds (84%) .

- Ammonium 2-Ethylhexanoate: Indirect role in nickel carboxylate synthesis, enabling efficient metal exchange reactions .

Polymer and Resin Production

- Antimony Tris(2-Ethylhexanoate): Catalyzes synthetic resin production, enhancing process efficiency .

Q & A

Q. Basic

- ¹H-NMR : In CDCl₃, expect peaks at δ 0.8–1.0 ppm (CH₃), δ 1.2–1.5 ppm (CH₂), and δ 2.3 ppm (COO⁻) .

- FTIR : Confirm carboxylate (C=O stretch at ~1550–1650 cm⁻¹) and ammonium (N-H bend at ~1600 cm⁻¹).

- ESI-MS : Detect molecular ion peaks ([M+H]⁺) for purity assessment.

Cross-validate with elemental analysis (C, H, N) to resolve ambiguities in complex matrices.

How can researchers resolve contradictions in reported thermal decomposition temperatures?

Advanced

Discrepancies in thermal stability data (e.g., TGA-reported decomposition ranges) often arise from:

- Atmospheric effects : Oxidative vs. inert conditions (N₂ vs. air) alter degradation pathways.

- Sample purity : Impurities (e.g., residual acid) lower observed stability.

- Heating rates : Faster rates (>10°C/min) may mask intermediate phases.

Q. Methodological approach :

- Conduct controlled TGA/DSC under standardized conditions (e.g., 5°C/min in N₂).

- Compare with XRD post-thermal treatment to identify decomposition products .

- Replicate studies using purified batches (e.g., recrystallized from ethanol).

What experimental design strategies optimize catalytic efficiency in esterification reactions?

Advanced

Ammonium 2-ethylhexanoate may act as a phase-transfer catalyst. To optimize:

- DOE (Design of Experiments) : Use a Box-Behnken design to test variables:

- Catalyst loading (0.5–5 mol%).

- Temperature (50–100°C).

- Solvent polarity (log P values).

- Kinetic analysis : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps.

- pH modulation : Adjust interfacial acidity to enhance substrate solubility, as seen in cobalt carboxylate systems .

Refer to catalyst performance tables (e.g., tin(II) derivatives achieving 40–84% yields in similar reactions) for benchmarking .

What are the critical safety protocols for handling ammonium 2-ethylhexanoate?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation (PEL: <5 mg/m³).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 4°C, away from oxidizers .

How does counterion choice affect solubility and reactivity of 2-ethylhexanoate derivatives?

Q. Advanced

- Solubility : Ammonium salts generally exhibit higher aqueous solubility vs. metal counterparts (e.g., cerium(III) 2-ethylhexanoate requires non-polar solvents) .

- Reactivity : Larger counterions (e.g., tetrabutylammonium) enhance lipophilicity for organic-phase reactions.

- Regulatory impact : EU restrictions on dibutyltin derivatives highlight the need for greener alternatives (e.g., enzymatic catalysts) .

Validate via conductivity measurements and partition coefficients (log P) in biphasic systems.

How should researchers address conflicting data on the compound’s hygroscopicity?

Q. Advanced

- Controlled humidity studies : Use dynamic vapor sorption (DVS) to quantify moisture uptake at 25°C/60% RH.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., sodium 2-ethylhexanoate) .

- Crystallography : Determine if hydrate formation alters hygroscopic behavior.

What methodologies validate the compound’s role in polymer grafting reactions?

Q. Advanced

- Grafting efficiency : Use SEC/GPC to compare molecular weights pre/post-reaction.

- Catalyst screening : Test against ceric ammonium nitrate (41% yield in starch-g-PMA) and tin(II) derivatives .

- Mechanistic probes : Employ radical scavengers (e.g., BHT) to confirm reaction pathways (ionic vs. radical).

How can computational modeling predict ammonium 2-ethylhexanoate’s behavior in novel solvents?

Q. Advanced

- DFT calculations : Simulate solvation energies in ionic liquids (e.g., [EMIM]Ac) to predict solubility .

- MD simulations : Model diffusion coefficients in water/ethanol mixtures.

- QSAR : Correlate solvent Hansen parameters with experimental yield data.

What strategies mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.